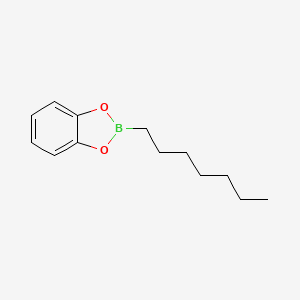![molecular formula C16H18O3S B14381175 [4-(Benzenesulfonyl)butoxy]benzene CAS No. 90183-94-1](/img/structure/B14381175.png)
[4-(Benzenesulfonyl)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Benzenesulfonyl)butoxy]benzene is an organic compound that features a benzene ring substituted with a benzenesulfonyl group and a butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzenesulfonyl)butoxy]benzene typically involves the reaction of 4-hydroxybutylbenzene with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybutylbenzene attacks the sulfur atom of benzenesulfonyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(Benzenesulfonyl)butoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[4-(Benzenesulfonyl)butoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-(Benzenesulfonyl)butoxy]benzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating various chemical reactions. The butoxy group provides hydrophobic interactions, influencing the compound’s solubility and reactivity. These interactions can affect molecular pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: Similar in structure but with a tert-butyl group instead of a butoxy group.
Benzenesulfonyl chloride: Lacks the butoxy group, making it less hydrophobic.
Uniqueness
[4-(Benzenesulfonyl)butoxy]benzene is unique due to the presence of both the benzenesulfonyl and butoxy groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
90183-94-1 |
|---|---|
Formule moléculaire |
C16H18O3S |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)butoxybenzene |
InChI |
InChI=1S/C16H18O3S/c17-20(18,16-11-5-2-6-12-16)14-8-7-13-19-15-9-3-1-4-10-15/h1-6,9-12H,7-8,13-14H2 |
Clé InChI |
YLOXTRYBUJTVQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCCS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


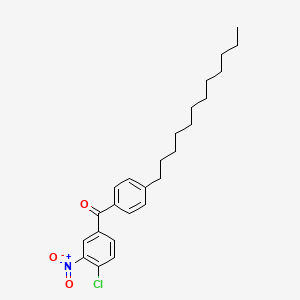
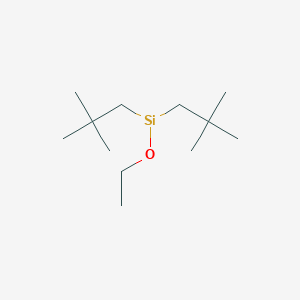
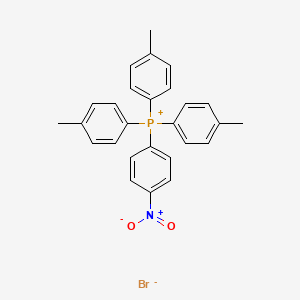
![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)
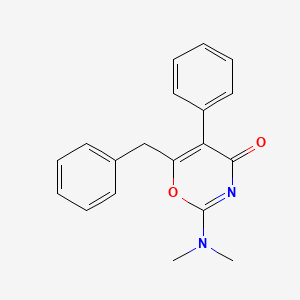
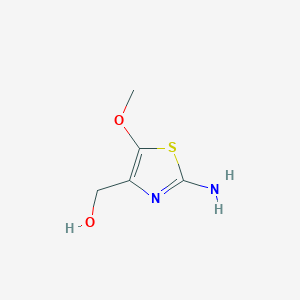
![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)
![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)
![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)
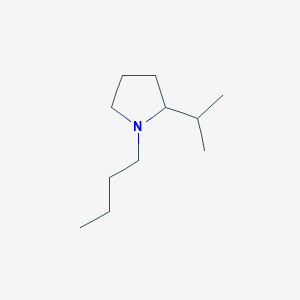
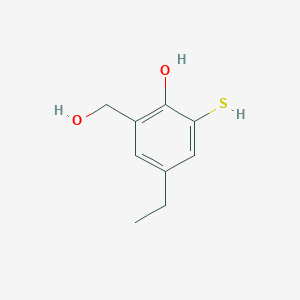
![4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B14381176.png)
